[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile
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Overview
Description
[2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an acetonitrile group at the para position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can influence the binding affinity and selectivity of biologically active compounds .
Medicine: In medicinal chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile is explored for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics .
Mechanism of Action
The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property allows it to interact with intracellular targets, potentially modulating various biochemical pathways .
Comparison with Similar Compounds
- 2,2’-Bis(trifluoromethyl)benzidine
- 4,4’-Diamino-2,2’-bis(trifluoromethyl)biphenyl
- 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl
Uniqueness: Compared to similar compounds, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. The presence of the acetonitrile group, in particular, allows for additional functionalization and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C15H10F3N |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-[4-[2-(trifluoromethyl)phenyl]phenyl]acetonitrile |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)14-4-2-1-3-13(14)12-7-5-11(6-8-12)9-10-19/h1-8H,9H2 |
InChI Key |
BXWXXHCAEFPJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC#N)C(F)(F)F |
Origin of Product |
United States |
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